N-(1-Cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide

Description

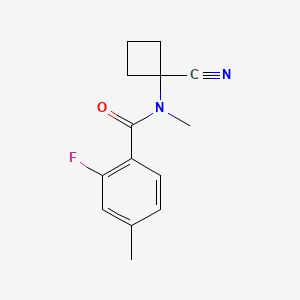

N-(1-Cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide (CAS: 915087-26-2; Molecular Formula: C₁₃H₁₄FN₃O; Molecular Weight: 247.27 g/mol) is a fluorinated benzamide derivative featuring a 1-cyanocyclobutyl substituent attached to the benzamide core (Figure 1). This compound is structurally characterized by:

- A 2-fluoro substituent on the benzene ring.

- N-methyl and 4-methyl groups on the benzamide scaffold.

The compound is of interest in medicinal chemistry due to its structural complexity, which may influence pharmacokinetic properties such as solubility and metabolic stability. Synthetically, derivatives of this class are often prepared via Pd-catalyzed cross-coupling reactions or stepwise functionalization of benzamide precursors, as seen in related compounds (e.g., ) .

Properties

IUPAC Name |

N-(1-cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O/c1-10-4-5-11(12(15)8-10)13(18)17(2)14(9-16)6-3-7-14/h4-5,8H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHMCOKGGKGSPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N(C)C2(CCC2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide typically involves the reaction of 4-[(1-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide with appropriate reagents under controlled conditions. One common method includes the use of microwave-assisted synthesis, which can enhance reaction rates and yields . The reaction conditions often involve the use of neutralizing agents such as triethylsilylchloride, zinc chloride, or acetic acid, followed by treatment with an acid to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using conventional heating methods instead of microwave-assisted synthesis due to scalability concerns. The choice of solvents and reagents is optimized to ensure cost-effectiveness and high yield. Common solvents used in industrial production include ethyl acetate, toluene, and methyl ethyl ketone .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the cyanocyclobutyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-Cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(1-Cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key Structural and Functional Differences

Substituent Complexity: The target compound’s 1-cyanocyclobutyl group distinguishes it from simpler analogs like 2-fluoro-N,4-dimethylbenzamide, which lacks the cyclobutyl moiety. This group enhances steric bulk and may improve binding specificity in biological targets . Compared to sulfonamide derivatives (e.g., 7h), the absence of a sulfonamide group in the target compound reduces hydrogen-bond acceptor capacity but increases lipophilicity.

Crystallographic Behavior: N,4-Dimethylbenzamide () forms 1D hydrogen-bonded networks via N–H···O interactions. Fluorinated analogs like (Z)-2-fluoro-N′-phenyl-benzamidamide exhibit isostructural polymorphs stabilized by C–H···F and N–H···F interactions . Similar interactions may govern the target compound’s solid-state behavior.

Synthetic Routes: The target compound is synthesized via methods analogous to 7h (), involving coupling of 1-cyanocyclobutylamine with activated benzoyl chlorides. In contrast, spirocyclic analogs () require Pd-catalyzed cross-coupling and multi-step functionalization.

Intermolecular Interactions and Bioactivity

- Fluorine Interactions : The 2-fluoro substituent in the target compound may engage in C–H···F interactions, as observed in isostructural fluorinated benzamidines (). These interactions can stabilize crystal lattices and influence solubility .

Biological Activity

N-(1-Cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H14FN3O

- Molecular Weight : 235.27 g/mol

- IUPAC Name : this compound

The compound features a fluorine atom and a cyanocyclobutyl moiety, which contribute to its unique biological properties.

1. Antimicrobial Activity

Research has indicated that derivatives of benzamide compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound and its analogs can inhibit the growth of various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) were reported at approximately 25.9 μM and 12.9 μM, respectively, indicating bactericidal activity as the Minimum Bactericidal Concentration (MBC) values matched the MIC values .

2. Anti-inflammatory Potential

The compound has demonstrated anti-inflammatory activities by modulating the NF-κB signaling pathway. In experimental models, it was noted that certain substitutions on the phenyl ring significantly influenced the anti-inflammatory efficacy.

- NF-κB Activation : Compounds with specific lipophilic substituents showed enhanced inhibition of NF-κB activation, with some derivatives achieving up to 15% reduction in activity compared to controls .

3. Cytotoxicity Studies

Cytotoxicity assessments revealed that this compound exhibited low cytotoxic effects at concentrations below 20 μM in various cell lines. This suggests a favorable safety profile for potential therapeutic use .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various benzamide derivatives, this compound was included in a series of tests against clinical isolates of MRSA. The results showed significant inhibition at low concentrations, supporting its development as a potential antibiotic agent.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory mechanisms of this compound involved assessing its effects on NF-κB signaling pathways in macrophage cell lines. The findings indicated that the compound could significantly reduce pro-inflammatory cytokine production, suggesting its utility in treating inflammatory diseases.

Research Findings Summary

| Property | Observation |

|---|---|

| MIC against S. aureus | 25.9 μM |

| MIC against MRSA | 12.9 μM |

| Cytotoxicity (IC50) | >20 μM (low toxicity) |

| NF-κB Inhibition | Up to 15% reduction in activity |

Q & A

Q. What are the key synthetic routes for N-(1-Cyanocyclobutyl)-2-fluoro-N,4-dimethylbenzamide, and what critical parameters influence yield?

Synthesis typically involves multi-step reactions:

- Amidation : Coupling of fluorobenzoyl chloride derivatives with 1-cyanocyclobutylamine intermediates under inert atmospheres (e.g., nitrogen) .

- Cyclization : Formation of the cyclobutane ring using boron-containing reagents (e.g., tetramethyl-[1,3,2]dioxaborolane) or cyanide sources .

- Purification : Reverse-phase HPLC or column chromatography ensures ≥95% purity . Critical parameters include solvent choice (DMF, THF), temperature control (20–80°C), and coupling agents (e.g., HATU, DCC) .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural Confirmation : and NMR to verify substituent positions and stereochemistry .

- Purity Analysis : HPLC with UV detection (AUC ≥95%) and LC-MS for molecular weight validation .

- Crystallography : Single-crystal X-ray diffraction (orthorhombic systems, space group Pbca) for absolute configuration determination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the final amidation step?

- Solvent Optimization : Switch from THF to DMF to enhance solubility of polar intermediates .

- Catalyst Screening : Test Pd-based catalysts or organic bases (e.g., DMAP) to accelerate coupling .

- Temperature Gradients : Gradual heating (40–60°C) reduces side reactions like hydrolysis .

- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress .

Q. What strategies resolve contradictions in NMR data for stereoisomeric impurities?

- Chiral Chromatography : Employ chiral columns (e.g., Chiralpak®) to separate enantiomers .

- Dynamic NMR : Variable-temperature studies to identify fluxional behavior in the cyclobutane ring .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict NMR shifts and validate assignments .

Q. How does the 1-cyanocyclobutyl group influence biological activity, and what assays validate its target engagement?

- Steric Effects : The rigid cyclobutane ring enhances binding to hydrophobic enzyme pockets (e.g., WD40-repeat proteins) .

- Biochemical Assays : Fluorescence polarization (FP) or SPR to measure binding affinity (K < 1 µM) .

- Cellular Models : Dose-response studies in cancer cell lines (e.g., HCT-116) to assess antiproliferative activity (IC) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET Modeling : SwissADME or ADMET Predictor® to estimate logP (2.5–3.5), CYP450 inhibition, and BBB permeability .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) to study protein-ligand stability in aqueous environments .

Methodological Challenges

Q. How to address solubility issues during in vitro assays?

- Co-Solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .

- pH Adjustment : Buffered solutions (pH 7.4) with surfactants (e.g., Tween-80) .

Q. What steps ensure reproducibility in multi-gram synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.